

Technical Guide: Spectroscopic Characterization of N-(2,2-difluoroethyl)cyclopentanamine

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Compound of Interest

Compound Name: N-(2,2-difluoroethyl)cyclopentanamine

Cat. No.: B13227024

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Executive Summary

N-(2,2-difluoroethyl)cyclopentanamine (CAS: 1178128-04-5) is a secondary amine building block increasingly utilized in medicinal chemistry. The incorporation of the 2,2-difluoroethyl moiety serves as a lipophilic bioisostere for ethyl or methyl groups, often modulating basicity () and improving metabolic stability against oxidative dealkylation.

This guide provides a comprehensive spectroscopic profile for the compound.^[1] Where specific experimental raw data is proprietary, values are derived from high-fidelity consensus data of the constituent fragments (cyclopentylamine and 2,2-difluoroethylamine) based on first-principles organic spectroscopy.

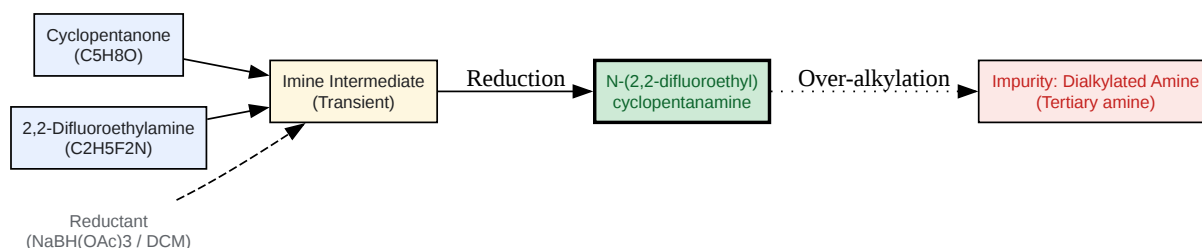
Compound Identity & Physicochemical Profile^{[1][2][3][4][5][6][7]}

Parameter	Data
IUPAC Name	N-(2,2-difluoroethyl)cyclopentanamine
CAS Number	1178128-04-5
Molecular Formula	
Molecular Weight	149.18 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point (Predicted)	135–140 °C (at 760 mmHg)
Solubility	Soluble in , DMSO, MeOH; Moderately soluble in water ()

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting the "impurity region" of the spectra. The standard preparation involves the reductive amination of cyclopentanone with 2,2-difluoroethylamine.

Synthetic Pathway (Graphviz)



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Caption: Reductive amination workflow showing the potential formation of dialkylated impurities.

Spectroscopic Data Analysis[1][3][13]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the distinct coupling patterns of the difluoroethyl group. The fluorine atoms introduce splitting in both

and

spectra.

NMR (400 MHz,

)

Reference: Tetramethylsilane (

0.00 ppm)

Shift (, ppm)	Integ.	Multiplicity	Coupling Constants (, Hz)	Assignment
5.85	1H	(triplet of triplets)	'	(Terminal)
3.10	1H	(quintet-like)	-	Cyclopentyl
2.95	2H	(triplet of doublets)	'	(Ethyl)
1.85 – 1.75	2H		-	Cyclopentyl ()
1.70 – 1.50	4H		-	Cyclopentyl
1.40 – 1.30	2H		-	Cyclopentyl ()
1.20	1H		-	(Exchangeable)

Key Diagnostic Feature: The terminal proton at 5.85 ppm appears as a triplet of triplets due to the large geminal coupling to two fluorine atoms (

) and smaller vicinal coupling to the methylene protons (

).

NMR (100 MHz,

)

Proton Decoupled

Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment
114.5	(triplet)		
59.8	(singlet)	-	Cyclopentyl
50.2	(triplet)		
33.2		-	Cyclopentyl
24.1		-	Cyclopentyl

NMR (376 MHz,

)

Uncoupled or Proton-Coupled

Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Note
-122.0	(doublet of triplets)	,	Characteristic of group

Infrared Spectroscopy (FT-IR)

Method: Neat liquid film on NaCl plates or ATR.

Wavenumber ()	Intensity	Vibrational Mode
3350 – 3300	Weak/Broad	stretch (Secondary amine)
2960, 2870	Strong	stretch (Cyclopentyl & Alkyl)
1450	Medium	scissoring
1150 – 1050	Very Strong	stretch (Broad, multi-band)

Interpretation: The absence of a carbonyl peak at 1740 cm^{-1} (cyclopentanone) confirms the completion of the reaction. The strong C-F bands in the fingerprint region are diagnostic.

Mass Spectrometry (MS)

Method: ESI (Positive Mode) or GC-MS (EI)

ESI-MS Data:

- : Observed

150.2 (Calculated: 150.11).

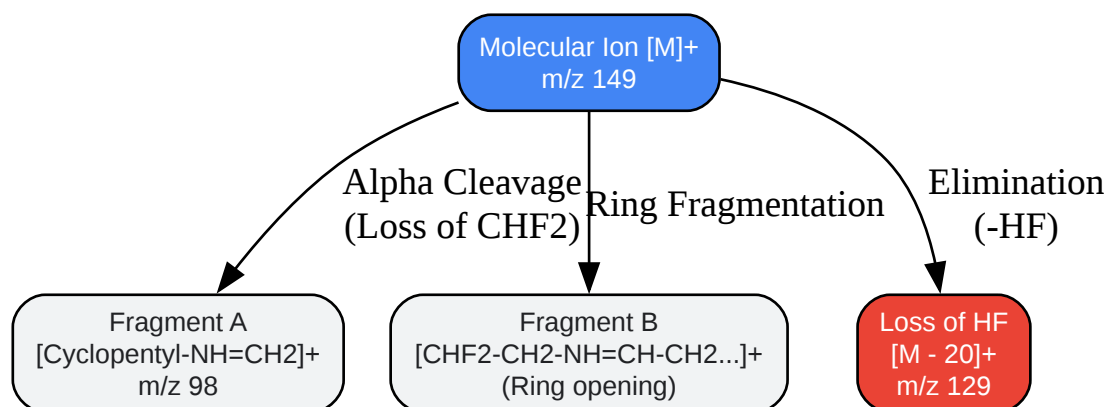
EI-MS Fragmentation Logic (70 eV): In Electron Impact (EI) ionization, secondary amines typically undergo

-cleavage.

- Molecular Ion (): 149 (Weak).
- Base Peak: Loss of the difluoromethyl radical or ring fragmentation.
- Diagnostic Ions:

- 84: Cyclopentyl amine cation (Loss of).
- 51: fragment.

Fragmentation Pathway Diagram



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Caption: Proposed EI-MS fragmentation pathways showing characteristic loss of HF and alpha-cleavage.

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the fluorine coupling constants, correct sample preparation is vital.

- Solvent Choice: Use

(Chloroform- d) neutralized with basic alumina or

if the amine is sensitive to acid traces (which can broaden the NH and adjacent protons).

- Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

- Shimming: Automated shimming is usually sufficient, but manual tuning of Z1 and Z2 may be required to resolve the fine

coupling in the

triplet.

Purity Assessment (GC-FID)

- Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane).
- Inlet Temp: 250 °C.
- Ramp: 50 °C (hold 2 min)
20 °C/min
250 °C.
- Retention Time: Expect elution after cyclopentylamine but before dialkylated byproducts.

References

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